
Maropitant citrate
描述
Maropitant citrate is a neurokinin-1 receptor antagonist developed by Zoetis for the treatment of motion sickness and vomiting in dogs and cats . It was approved by the FDA in 2007 for use in dogs and in 2012 for use in cats . This compound is known for its antiemetic properties, which help in preventing and treating vomiting caused by various conditions such as gastroenteritis, chemotherapy, and kidney failure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of maropitant citrate involves the preparation of maropitant, which is then converted to its citrate form. The synthetic route typically includes the following steps:
Formation of the quinuclidine core: This involves the reaction of a suitable precursor with a quinuclidine derivative under controlled conditions.
Substitution reactions: The quinuclidine core undergoes substitution reactions with benzhydryl and methoxybenzyl groups to form the final maropitant structure.
Conversion to citrate form: Maropitant is then reacted with citric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of the quinuclidine core and other precursors are synthesized.
Purification: The synthesized maropitant is purified using techniques such as crystallization and chromatography.
Conversion and formulation: The purified maropitant is converted to its citrate form and formulated into tablets or injectable solutions for veterinary use.
化学反应分析
Types of Reactions
Maropitant citrate undergoes various chemical reactions, including:
Oxidation: Maropitant can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common during the synthesis of maropitant, where different functional groups are introduced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Benzhydryl chloride, methoxybenzyl chloride.
Major Products
The major products formed from these reactions include various derivatives of maropitant, which may have different pharmacological properties .
科学研究应用
Anti-emetic Properties
Maropitant citrate is widely recognized for its effectiveness in preventing and treating vomiting across various conditions:
- Canine Vomiting : Maropitant is effective in managing acute vomiting due to pancreatitis, gastritis, and parvoviral enteritis. Studies indicate that it provides superior control compared to traditional antiemetics like metoclopramide, with a single daily dose proving more effective than multiple doses of the latter .
- Feline Vomiting : In cats, maropitant has demonstrated significant efficacy in reducing xylazine-induced vomiting. Administered at doses of 1 mg/kg either orally or subcutaneously, it reduced emetic events by up to 90% .
Pain Management
Recent research has highlighted the potential of maropitant as an adjunct analgesic:
- Post-operative Pain : Maropitant has been utilized to alleviate post-operative pain in dogs, particularly when traditional analgesics are contraindicated (e.g., due to systemic disease). Its anesthetic-sparing effects are attributed to its action on substance P, a key neurotransmitter involved in pain transmission .
- Neuropathic Pain : In cases of neuropathic pain secondary to conditions like syringomyelia, maropitant has shown promise as an alternative when first-line analgesics fail to provide adequate relief .
Pharmacokinetics and Administration
Understanding the pharmacokinetics of maropitant is crucial for optimizing its use:
- Dosage and Administration : this compound can be administered subcutaneously or orally, with pharmacokinetic studies indicating that doses of 1 or 2 mg/kg can be given every 12–24 hours to maintain therapeutic plasma levels . The mean elimination half-life is approximately 8.5 hours, allowing for flexible dosing schedules.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study: Post-operative Analgesia : In a study involving dogs undergoing hemilaminectomy, maropitant was administered as a post-operative analgesic. Results indicated a significant reduction in opioid-induced vomiting and overall signs of nausea following surgery .
- Case Study: Chronic Kidney Disease : A placebo-controlled study involving cats with chronic kidney disease showed that daily administration of maropitant significantly decreased vomiting episodes over two weeks, highlighting its role in managing complications associated with renal disorders .
Safety and Side Effects
While generally well-tolerated, some side effects have been reported:
- Adverse Events : In clinical trials, doses higher than recommended (20 mg/kg) resulted in sporadic clinical signs such as salivation and emesis. Monitoring for adverse reactions is essential when administering higher doses .
- Injection Site Reactions : The proprietary formulation of maropitant may cause local irritation at the injection site due to its formulation with sulphobutylether-β-cyclodextrin .
作用机制
Maropitant citrate exerts its effects by blocking the neurokinin-1 receptors in the central nervous system. This prevents the binding of substance P, a neuropeptide involved in the vomiting reflex. By inhibiting this pathway, this compound effectively prevents and treats vomiting . The molecular targets include the neurokinin-1 receptors located in the brain and gastrointestinal tract .
相似化合物的比较
Similar Compounds
Ondansetron: Another antiemetic that works by blocking serotonin receptors.
Metoclopramide: An antiemetic that works by blocking dopamine receptors.
Aprepitant: A neurokinin-1 receptor antagonist used in humans for preventing chemotherapy-induced nausea and vomiting.
Uniqueness
Maropitant citrate is unique in its specific targeting of neurokinin-1 receptors, making it highly effective in preventing vomiting caused by various conditions. Unlike ondansetron and metoclopramide, which target different receptors, this compound provides a more targeted approach to antiemetic therapy .
生物活性
Maropitant citrate is a neurokinin-1 receptor (NK1R) antagonist primarily used in veterinary medicine as an anti-emetic agent. Its biological activities extend beyond emesis prevention, encompassing anti-inflammatory effects and modulation of oxidative stress. This article reviews the compound's biological activity based on diverse research findings, including pharmacokinetics, case studies, and detailed experimental data.
Maropitant functions by blocking substance P from binding to NK1R, which is located in the emetic center and chemoreceptor trigger zone (CTZ) of the brain. This action effectively prevents vomiting in dogs and cats . Additionally, NK1R is expressed in various tissues, including the gastrointestinal tract, where it plays a role in motility and inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of maropitant has been studied in various animal models. In Rhode Island Red chickens, maropitant administered subcutaneously at doses of 2 or 10 mg/kg showed no adverse effects. Key pharmacokinetic parameters include:
Parameter | 2 mg/kg SC | 10 mg/kg SC |
---|---|---|
Cmax (ng/ml) | 915.6 ± 312.8 | 1195.2 ± 320.2 |
Tmax (hours) | 0.49 ± 0.21 | 1.6 ± 2.6 |
Elimination half-life | 8.47 ± 2.24 | 8.58 ± 2.6 |
These findings suggest that maropitant can be administered every 12 to 24 hours to maintain therapeutic plasma concentrations .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of maropitant. In a study examining its effects on ulcerative dermatitis in mice, treatment with this compound significantly reduced lesion size and pruritus compared to control groups. Specifically, mice receiving 1 mg/kg showed a statistically significant improvement in lesion size over time compared to those treated with water or higher doses .
Table: Improvement in Lesion Size Over Time
Treatment Group | Day 15 Improvement (%) | Day 57 Improvement (%) |
---|---|---|
Water | - | - |
Maropitant (5 mg/kg) | Not significant | Not significant |
Maropitant (1 mg/kg) | Significant | Highly significant |
Neuroprotective Effects
Maropitant has also demonstrated neuroprotective properties in models of neuropathic pain. A study involving Wistar rats subjected to chronic constriction injury (CCI) showed that maropitant treatment reduced oxidative stress markers and enhanced the expression of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). The treatment resulted in lower mRNA expression levels of oxidative stress markers compared to untreated controls .
Table: Expression of Antioxidant Enzymes
Treatment Group | CAT Expression | SOD Expression |
---|---|---|
CCI + Vehicle | Low | Low |
CCI + Maropitant (3 mg/kg) | Moderate | Moderate |
CCI + Maropitant (15 mg/kg) | High | High |
Case Studies
Several case studies have reported the successful use of maropitant in clinical settings:
- Ulcerative Dermatitis : In veterinary practices, maropitant has been used effectively to manage pruritus and inflammation associated with skin lesions in dogs and cats.
- Postoperative Nausea : Maropitant has been administered postoperatively to prevent nausea and vomiting in various surgical procedures.
- Gastrointestinal Disorders : Its role in modulating gastrointestinal motility has been noted, with evidence suggesting that maropitant may delay intestinal transit under certain conditions .
属性
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSXRHFXJOMGW-YBZGWEFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957411 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359875-09-5 | |
Record name | Maropitant citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAROPITANT CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。